Cas no 2580191-07-5 (2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27723626
- 2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 2580191-07-5
- 2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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- Inchi: 1S/C16H23NO4S/c1-5-9-7-6-8-10-11(9)12(14(18)19)13(22-10)17-15(20)21-16(2,3)4/h9H,5-8H2,1-4H3,(H,17,20)(H,18,19)
- InChI Key: SQZJUVRVEGZSFT-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)O)C2=C1CCCC2CC)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 325.13477939g/mol
- Monoisotopic Mass: 325.13477939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 104Ų
2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27723626-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 95.0% | 0.05g |
$864.0 | 2025-03-20 | |
| Enamine | EN300-27723626-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 95.0% | 0.1g |
$904.0 | 2025-03-20 | |
| Enamine | EN300-27723626-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 95.0% | 0.25g |
$946.0 | 2025-03-20 | |
| Enamine | EN300-27723626-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 95.0% | 0.5g |
$987.0 | 2025-03-20 | |
| Enamine | EN300-27723626-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 95.0% | 1.0g |
$1029.0 | 2025-03-20 | |
| Enamine | EN300-27723626-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 95.0% | 2.5g |
$2014.0 | 2025-03-20 | |
| Enamine | EN300-27723626-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 95.0% | 5.0g |
$2981.0 | 2025-03-20 | |
| Enamine | EN300-27723626-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 95.0% | 10.0g |
$4421.0 | 2025-03-20 | |
| Enamine | EN300-27723626-1g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 1g |
$1029.0 | 2023-09-10 | ||
| Enamine | EN300-27723626-5g |
2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
2580191-07-5 | 5g |
$2981.0 | 2023-09-10 |
2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Introduction to 2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2580191-07-5)
2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, identified by its CAS number 2580191-07-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene class, a heterocyclic structure known for its broad range of biological activities and pharmacological potential. The presence of protective groups such as the (tert-butoxy)carbonyl (Boc) moiety and its unique substitution pattern make it a valuable intermediate in the synthesis of biologically active molecules.
The benzothiophene scaffold is a privileged structure in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. Specifically, derivatives of benzothiophene have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question features a tetrahydropyran ring fused with a benzothiophene core, which enhances its solubility and bioavailability while maintaining potent biological activity. The (Boc)-protected amino group at the 2-position serves as a critical handle for further functionalization, allowing chemists to introduce additional modifications while protecting the amine from unwanted side reactions.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The tetrahydro-1-benzothiophene moiety is particularly interesting because it can be further modified to produce derivatives with enhanced pharmacokinetic profiles. For instance, studies have shown that substituents at the 3-position of the benzothiophene ring can significantly influence the compound's interaction with biological targets. The ethyl group at the 4-position in this compound may contribute to its stability and reactivity, making it an attractive candidate for further chemical manipulation.
The (tert-butoxy)carbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry and medicinal chemistry. Its stability under basic conditions makes it an excellent choice for protecting amine groups during multi-step syntheses. Once the Boc group is removed under acidic conditions, the free amine can be readily functionalized for further derivatization. This feature is particularly useful in drug development, where precise control over functional group transformations is essential.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with greater accuracy. The structural features of 2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2580191-07-5) suggest potential interactions with various biological targets. For example, the benzothiophene core may mimic natural products known to exhibit antimicrobial properties, while the protected amino group provides a site for further derivatization to enhance binding affinity.
One notable application of this compound is in the synthesis of enzyme inhibitors. Enzymes play a crucial role in many biological pathways, and inhibiting their activity can lead to therapeutic benefits. The structural flexibility of the tetrahydropyran ring allows for fine-tuning of steric and electronic properties, which can be exploited to develop highly specific enzyme inhibitors. Additionally, the presence of polar functional groups such as hydroxyls and amines can enhance solubility and bioavailability, critical factors for drug-like properties.
The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors as alternatives or complements to existing therapies. Small molecules offer several advantages over biologics, including easier administration routes and lower production costs. The compound described here represents a promising scaffold for developing novel small-molecule drugs targeting various diseases.
In conclusion,2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2580191-07-5) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new biological activities and synthetic methodologies, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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